N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrN/c29-24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVHXABZQYLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene intermediates. One common method involves the bromination of biphenyl to produce 4-bromobiphenyl . This intermediate is then subjected to a coupling reaction with naphthalen-1-amine under specific conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the biphenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine
- CAS Number : 352359-42-3
- Molecular Formula : C₂₈H₂₀BrN
- Molecular Weight : 450.38 g/mol
- Structure : Features a brominated biphenyl core linked to a naphthylamine via a phenyl group. The bromine at the 4'-position and the naphthalene moiety enhance π-conjugation and electronic properties .
Applications :
Primarily utilized in organic electronics, particularly as an OLED material due to its extended conjugation and charge-transport capabilities .
Synthesis :
Synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example:
- Method 1 : N-phenylnaphthalen-1-amine reacts with 4,4'-dibromo-1,1'-biphenyl using Pd(dppf)Cl₂ and NaOt-Bu in toluene (62–81% yield) .
- Method 2 : Similar conditions with Pd₂(dba)₃ and PPh₃ yield 81% product .
Comparison with Structurally Similar Compounds
Substituent Variations in Biphenylamines
Key Observations :
- Halogen Effects: Bromine in the target compound enhances electron-withdrawing character compared to non-halogenated analogs (e.g., 897921-59-4), improving charge transport in OLEDs . Chloro or fluoro substituents (e.g., in and ) offer milder electronic effects.
- Conjugation Length : The naphthyl group in the target compound extends π-conjugation compared to biphenyl-only derivatives (e.g., 503299-24-9), leading to red-shifted absorption/emission .
- Functional Groups : Formamide derivatives () exhibit reduced conjugation due to the amide group but offer tunable electronic properties via substituents like methoxy or fluoro .
Biological Activity
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine (CAS No. 352359-42-3) is an organic compound characterized by its complex structure, which includes a biphenyl moiety and a naphthylamine group. This compound has garnered attention in various fields, particularly in organic electronics and pharmaceuticals, due to its unique chemical properties. This article focuses on its biological activity, including interactions with metabolic pathways and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C28H20BrN, with a molecular weight of 440.37 g/mol. The compound features a bromine atom attached to a biphenyl unit, which is further substituted with a phenyl group linked to a naphthalene derivative through an amine bond. This structural arrangement contributes to its diverse biological activities.
1. Metabolic Interactions
Research indicates that this compound acts as a substrate for various cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs. Understanding these interactions is essential for assessing the safety and efficacy of this compound in therapeutic applications.
Case Study 1: Interaction with Cytochrome P450 Enzymes
A study highlighted the role of this compound in influencing drug metabolism pathways through its interaction with CYP enzymes. The findings indicated that this compound could alter the metabolic clearance of co-administered drugs, necessitating further investigation into its implications for drug-drug interactions .
Case Study 2: Antimicrobial Potential
In a related study focusing on compounds with similar structures, researchers evaluated their effectiveness against E. coli and K. pneumoniae. The results showed that certain derivatives could permeabilize bacterial membranes effectively, leading to increased susceptibility to antibiotics like rifampicin. This suggests that this compound may exhibit similar antimicrobial properties .
Comparative Analysis
To further understand the biological activity of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Di([1,1'-biphenyl]-4-yl)-4-bromo-[1,1'-biphenyl]-4-amine | C36H26BrN | Contains two biphenyl groups; potentially higher biological activity due to increased aromaticity |
| N-(4-bromophenyl)-N-phenylnaphthalen-1-amine | C24H20BrN | Lacks the biphenyl linkage; simpler structure may lead to different properties |
| 4-Bromo-N,N-diphenylaniline | C13H12BrN | More straightforward amine structure; used in dye applications but lacks the naphthalene component |
This comparison highlights the uniqueness of this compound due to its complex structure that combines multiple aromatic systems, potentially leading to unique electronic and biological properties.
Q & A
Q. Table 1. Catalytic Systems for C-N Coupling
| Catalyst | Ligand | Solvent | Yield (%) | Ref |
|---|---|---|---|---|
| CuI | DMEDA | Toluene | 76 | [6] |
| Pd(OAc)₂ | XPhos | DMF | 85 | [8] |
Q. Table 2. Safety Data Comparison
| Parameter | Value | Source |
|---|---|---|
| Flash Point | >200°C | [4] |
| LD50 (oral, rat) | 320 mg/kg | [7] |
| EC₅₀ (Daphnia magna) | 0.8 mg/L | [4] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
